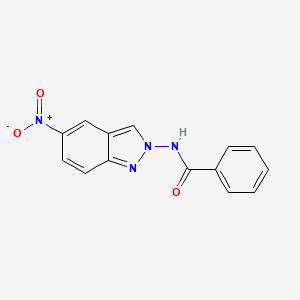

N-(5-nitro-2H-indazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-nitroindazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-14(10-4-2-1-3-5-10)16-17-9-11-8-12(18(20)21)6-7-13(11)15-17/h1-9H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJUSPNSAFUQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(5-Nitro-2H-indazol-2-yl)benzamide vs. Nitazoxanide

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) shares the benzamide backbone and a nitro-substituted heterocycle (thiazole instead of indazole) . The thiazole ring is smaller and less planar than indazole, which may reduce stacking interactions in biological systems. The acetyloxy group in nitazoxanide enhances metabolic stability compared to the unmodified benzamide in the indazole derivative.

N-(5-Nitro-2H-indazol-2-yl)benzamide vs. 2-Chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

The latter compound (CAS 69819-49-4) introduces a chloro and nitro group on the benzene ring, increasing molecular weight (328.69 g/mol) and polarity .

N-(5-Nitro-2H-indazol-2-yl)benzamide vs. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

Compound 6 () replaces the indazole with a fused isoxazole-thiadiazole system. The thiadiazole’s electron-deficient nature contrasts with indazole’s mixed aromatic/antiaromatic character, affecting binding to biological targets like enzymes or receptors .

Physicochemical Properties

- Crystallography : highlights hydrogen bonding (N-H⋯N, C-H⋯F/O) in nitazoxanide analogs, stabilizing crystal packing. The indazole derivative may form similar intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-nitro-2H-indazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a nitro-substituted indazole precursor with benzoyl chloride derivatives. For example, analogous compounds (e.g., nitazoxanide derivatives) are synthesized by reacting 5-nitro-2-aminothiazole with benzoyl chloride in pyridine . Key parameters include solvent choice (e.g., pyridine for acid scavenging), temperature control (room temperature to 80°C), and stoichiometric ratios. Optimization can be guided by thin-layer chromatography (TLC) monitoring and recrystallization for purity .

- Challenges : Nitro-group stability under acidic/basic conditions requires careful pH control. Impurities may arise from incomplete acylation or nitro-group reduction.

Q. Which analytical techniques are critical for characterizing N-(5-nitro-2H-indazol-2-yl)benzamide?

- Structural Confirmation :

- X-ray crystallography (e.g., using SHELX software ) resolves bond lengths and angles, particularly for the amide linkage and nitro-group orientation.

- NMR spectroscopy : H and C NMR confirm the benzamide and indazole moieties, with nitro-group deshielding effects observed at ~8.5 ppm for aromatic protons .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) quantifies impurities, while mass spectrometry (ESI-MS) verifies molecular weight .

Q. What preliminary biological activities have been reported for structurally similar benzamide derivatives?

- Anticancer Activity : Analogues like N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl]benzamide show IC values <10 μM against cancer cell lines via kinase inhibition .

- Antimicrobial Potential : Thiazole- and triazole-containing benzamides exhibit MIC values of 2–8 μg/mL against S. aureus and E. coli .

- Mechanistic Insight : Nitro groups may enhance redox cycling, generating reactive oxygen species (ROS) in target cells .

Advanced Research Questions

Q. How can computational methods guide the design of N-(5-nitro-2H-indazol-2-yl)benzamide derivatives with improved bioactivity?

- In Silico Strategies :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PFOR enzyme (critical in anaerobic metabolism) .

- QSAR Modeling : Correlates substituent electronegativity (e.g., nitro vs. chloro groups) with anticancer activity using descriptors like logP and polar surface area .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC values for similar compounds may arise from assay conditions (e.g., oxygen levels affecting nitro-group reduction).

- Resolution Framework :

Validate assays using positive controls (e.g., doxorubicin for cytotoxicity).

Compare results under standardized conditions (e.g., hypoxia vs. normoxia) .

Use orthogonal assays (e.g., ROS detection alongside cell viability) to confirm mechanisms .

Q. What strategies optimize crystallization of N-(5-nitro-2H-indazol-2-yl)benzamide for X-ray studies?

- Crystallization Protocols :

- Solvent screening: Methanol/ethanol mixtures yield suitable crystals via slow evaporation .

- Temperature gradients (4°C to 25°C) reduce disorder.

Q. How do solvent and pH influence the stability of N-(5-nitro-2H-indazol-2-yl)benzamide during storage?

- Stability Profile :

- Solvent : Stable in DMSO or ethanol at -20°C for >6 months. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the amide bond .

- Light Sensitivity : Nitro groups degrade under UV light; store in amber vials .

Methodological Best Practices

Q. Validating Synthetic Purity: When is column chromatography vs. recrystallization preferable?

- Column Chromatography : Use for crude mixtures with polar byproducts (e.g., unreacted amines); silica gel (60–120 mesh) with ethyl acetate/hexane gradients .

- Recrystallization : Ideal for final purification; methanol/water (4:1) achieves >98% purity .

Interpreting Conflicting Spectroscopic Data (e.g., NMR vs. X-ray)

- Example : NMR may suggest rotational freedom in the benzamide moiety, while X-ray shows a planar conformation due to crystal packing.

- Resolution : Perform variable-temperature NMR to assess dynamic behavior and compare with DFT-calculated conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.